2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoxazole ring, a piperazine ring, and a trimethoxybenzyl group
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone involves multiple steps, typically starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the trimethoxybenzyl group via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids or alcohols.
Scientific Research Applications
2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The isoxazole and piperazine rings are known to interact with enzymes and receptors, modulating their activity. The trimethoxybenzyl group enhances the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone can be compared with similar compounds such as:
2-(3,5-Dimethyl-4-isoxazolyl)methylcyclohexanone: This compound shares the isoxazole ring but differs in the presence of a cyclohexanone group instead of the piperazine and trimethoxybenzyl groups.
4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone: Similar in having the isoxazole ring, but it features a butanone group instead of the piperazine and trimethoxybenzyl groups.
Properties
Molecular Formula |
C21H29N3O5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H29N3O5/c1-14-17(15(2)29-22-14)12-19(25)24-10-8-23(9-11-24)13-16-6-7-18(26-3)21(28-5)20(16)27-4/h6-7H,8-13H2,1-5H3 |
InChI Key |
KTLLTOWCZAJMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.